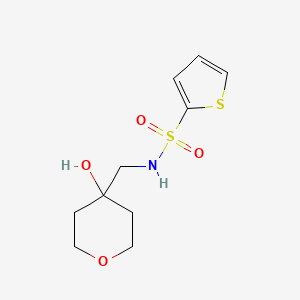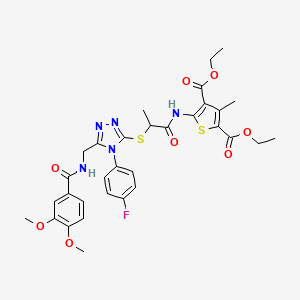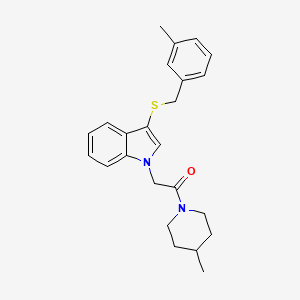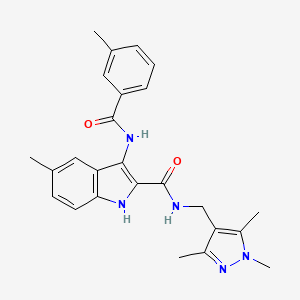![molecular formula C8H15NO B2366259 (1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol CAS No. 2445749-87-9](/img/structure/B2366259.png)
(1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol is a bicyclic amine alcohol compound. This compound is characterized by its unique bicyclo[2.2.2]octane structure, which consists of two fused cyclohexane rings. The presence of an amino group at the 6-position and a hydroxyl group at the 2-position makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable bicyclo[2.2.2]octane derivative.
Functional Group Introduction:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and efficiency. The use of continuous flow reactors and automated systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Aplicaciones Científicas De Investigación
(1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1S,4R,6R)-6-Hydroxybicyclo[2.2.2]octan-2-one: This compound has a similar bicyclic structure but differs in the functional groups present.
(1S,2S,4R)-1,8-Epoxy-p-menthan-2-ol: Another bicyclic compound with different functional groups and applications.
Uniqueness
(1S,2S,4R,6R)-6-Aminobicyclo[22
Propiedades
IUPAC Name |
(1S,2S,4R,6R)-6-aminobicyclo[2.2.2]octan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-3-5-1-2-6(7)8(10)4-5/h5-8,10H,1-4,9H2/t5-,6+,7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQPYDJEZANHMX-CWKFCGSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1CC2O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1C[C@@H]2O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2366180.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2366185.png)
![5-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2366186.png)

![7-cyclopropyl-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2366190.png)
![2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2366191.png)



![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2366196.png)

![(2E)-2-cyano-3-(2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2366198.png)
